molecular formula C18H28N2O B5572451 N-cyclododecylpyridine-4-carboxamide

N-cyclododecylpyridine-4-carboxamide

Cat. No.: B5572451
M. Wt: 288.4 g/mol
InChI Key: TUPPLEXWTMEJRO-UHFFFAOYSA-N
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Description

N-cyclododecylpyridine-4-carboxamide is a pyridine-carboxamide derivative characterized by a cyclododecyl group attached to the amide nitrogen and a pyridine ring substituted at the 4-position.

Properties

IUPAC Name

N-cyclododecylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c21-18(16-12-14-19-15-13-16)20-17-10-8-6-4-2-1-3-5-7-9-11-17/h12-15,17H,1-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPPLEXWTMEJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclododecylpyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with cyclododecylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclododecylpyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclododecylpyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclododecylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Structural Comparison of Pyridine-Carboxamide Derivatives

Pyridine-carboxamides share a common core structure but vary significantly in substituents, leading to divergent properties. Below is a comparative analysis of N-cyclododecylpyridine-4-carboxamide and structurally related compounds from the evidence:

Table 1: Structural and Molecular Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
N-(4-bromophenyl)-2-chloropyridine-4-carboxamide 4-Bromophenyl, 2-Chloro C₁₂H₈BrClN₂O 311.56 1019372-53-2
4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide 4-Aminophenoxy, N-Methyl C₁₃H₁₃N₃O₂ 243.26 284462-37-9
This compound* Cyclododecyl C₁₈H₂₈N₂O ~288.43 (estimated) Not Available

Structural Note:

  • The aminophenoxy group in 4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents .
  • The cyclododecyl group in the target compound is non-aromatic and highly lipophilic, likely increasing logP values compared to halogenated or oxygenated analogs.

Analysis of Physicochemical Properties

Table 2: Key Physicochemical Properties

Property N-(4-bromophenyl)-2-chloropyridine-4-carboxamide 4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide This compound (Inferred)
Lipophilicity (logP) High (due to Br/Cl) Moderate (polar aminophenoxy) Very High (cyclododecyl)
Aqueous Solubility Low Moderate to High Very Low
Thermal Stability Likely stable (aromatic backbone) Moderate (amine sensitivity) High (aliphatic chain)

Key Observations:

  • Halogen substituents (Br, Cl) in N-(4-bromophenyl)-2-chloropyridine-4-carboxamide reduce aqueous solubility but enhance stability in organic phases .
  • The aminophenoxy group in 4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide improves solubility and bioavailability, making it suitable for pharmaceutical formulations .
  • The cyclododecyl group’s lipophilicity may limit the target compound’s solubility in aqueous media but improve permeability across lipid membranes.

Biological Activity

N-cyclododecylpyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies, providing a comprehensive overview based on existing research.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a cyclododecyl group and a carboxamide functional group. The synthesis typically involves the reaction of cyclododecylamine with pyridine-4-carboxylic acid, leading to the formation of the amide bond. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.

1. Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity, particularly against HIV. For instance, piperidine-4-carboxamide derivatives have shown promising results as CCR5 inhibitors, with IC₅₀ values comparable to established drugs like maraviroc . This suggests that this compound may also possess similar antiviral properties.

2. Antitumor Activity

Another area of interest is the antitumor potential of carboxamide derivatives. Studies have demonstrated that certain derivatives inhibit the proliferation of leukemia cell lines without exhibiting cytotoxic effects on normal cells . This selective activity is crucial for developing targeted cancer therapies.

Case Study 1: CCR5 Inhibition

A study focused on the design and synthesis of piperidine-4-carboxamide derivatives highlighted their effectiveness as CCR5 inhibitors. Among these, specific compounds demonstrated IC₅₀ values around 25 nM, indicating strong inhibitory activity against HIV . This case underscores the potential relevance of this compound in antiviral drug development.

Case Study 2: Antitumor Activity in Leukemia

In a separate investigation, phenylcyclopropane carboxamide derivatives were evaluated for their antitumor properties against U937 cell lines. The results indicated effective inhibition of cell proliferation while maintaining low toxicity profiles . This finding suggests that this compound could be further explored for similar applications in oncology.

Data Summary Table

Activity IC₅₀ Value (nM) Reference
CCR5 Inhibition25.73 (16g)
Antitumor ActivityNot specified

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